molecular formula C17H14ClN3O2 B1217959 7-Acetamidoclonazepam CAS No. 41993-30-0

7-Acetamidoclonazepam

Número de catálogo B1217959
Número CAS: 41993-30-0
Peso molecular: 327.8 g/mol
Clave InChI: CSSPKOOFFDJUJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Acetamidoclonazepam, also known as N-[5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid, belongs to the class of organic compounds known as 1,4-benzodiazepines . It is a derivative of clonazepam, a widely used benzodiazepine .


Synthesis Analysis

Clonazepam is primarily metabolized by reduction of the nitro group to form 7-aminoclonazepam, which is detected in plasma at concentrations similar to clonazepam. Cytochrome P450 3A4 mediates the formation of 7-aminoclonazepam. Up to 70% of a dose is eliminated in the urine over 7 days, mainly as 7-aminoclonazepam and 7-acetamidoclonazepam .


Molecular Structure Analysis

The molecular formula of 7-Acetamidoclonazepam is C17H14ClN3O2, and its molecular weight is 327.765 . The IUPAC Standard InChI is InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23) .


Chemical Reactions Analysis

Clonazepam is extensively metabolized, mainly by nitro-reduction to 7-aminoclonazepam and then, to a lesser extent, acetylated in the liver to 7-acetamidoclonazepam . The prominent role in clonazepam nitro-reduction and acetylation of 7-amino-clonazepam is assigned to CYP3A and N-acetyl transferase 2 enzymes, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Acetamidoclonazepam include a molecular weight of 327.765, and a molecular formula of C17H14ClN3O2 . The compound has a high therapeutic index .

Aplicaciones Científicas De Investigación

Metabolite Identification in Drug Testing

7-Acetamidoclonazepam, a metabolite of clonazepam, is significant in the field of drug testing. Meyer et al. (2016) highlighted its role in identifying the use of designer benzodiazepines like clonazepam. They found that clonazepam is extensively metabolized and primarily excreted as 7-acetamidoclonazepam in human urine, making it a key target for urine drug testing in cases of acute intoxication or routine drug testing (Meyer et al., 2016).

Forensic Applications

In the forensic context, the detection of 7-acetamidoclonazepam in hair samples is crucial. Negrusz et al. (2000) developed a method to quantify clonazepam and 7-aminoclonazepam in hair, emphasizing the higher deposition of 7-acetamidoclonazepam compared to clonazepam. This method has potential applications in drug-facilitated crime cases, as it can detect the presence of 7-acetamidoclonazepam in hair after a single dose of clonazepam, providing crucial evidence in such scenarios (Negrusz et al., 2000).

Clinical Toxicology

In clinical toxicology, the study of 7-acetamidoclonazepam is important for understanding the metabolism of benzodiazepines. Steentoft and Linnet (2009) reported on the blood concentrations of clonazepam and 7-aminoclonazepam in various forensic cases, providing insights into the metabolism and the effects of these substances in different scenarios, including traffic cases and criminal cases (Steentoft & Linnet, 2009).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of clonazepam and its metabolites like 7-acetamidoclonazepam is crucial in personalized medicine. Ho et al. (2019) discussed a case where prolonged withdrawal symptoms from clonazepam were potentially linked to the slow acetylator phenotype affecting the metabolism of 7-amino-clonazepam. This study emphasizes the need for genotyping in guiding clonazepam therapy, considering the individual differences in drug metabolism (Ho et al., 2019).

Oral Fluid Testing in Addiction Clinics

Melanson et al. (2016) focused on the detection of clonazepam and its primary metabolite, 7-aminoclonazepam, in oral fluid. Their study suggests that 7-aminoclonazepam is a better indicator of clonazepam use in oral fluid testing, particularly in addiction management settings. This finding is pivotal for clinics monitoring compliance with clonazepam therapy (Melanson et al., 2016).

Propiedades

IUPAC Name

N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSPKOOFFDJUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962142
Record name N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetamidoclonazepam

CAS RN

41993-30-0
Record name 7-Acetamidoclonazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ACETAMINOCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6431E305BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Acetamidoclonazepam
Reactant of Route 2
Reactant of Route 2
7-Acetamidoclonazepam
Reactant of Route 3
Reactant of Route 3
7-Acetamidoclonazepam
Reactant of Route 4
7-Acetamidoclonazepam
Reactant of Route 5
Reactant of Route 5
7-Acetamidoclonazepam
Reactant of Route 6
7-Acetamidoclonazepam

Citations

For This Compound
66
Citations
I Petters, DR Peng, A Rane - Journal of Chromatography B: Biomedical …, 1984 - Elsevier
… method is reported for the determination of clonazepam and its metabolites 7-amino- and 7-acetamidoclonazepam. … (1.0 fig 7-ACLZ per ml mobile phase) and 7-acetamidoclonazepam …
Number of citations: 29 www.sciencedirect.com
GW Elmer, RP Remmel - Xenobiotica, 1984 - Taylor & Francis
… Authentic samples of clonazepam, 7-aminoclonazepam, 7-acetamidoclonazepam and 3-… ]7acetamidoclonazepam, 7-acetamidoclonazepam and 3-hydroxy-7-acetamidoclonazepam …
Number of citations: 71 www.tandfonline.com
PD Walson, JH Edge - Therapeutic drug monitoring, 1996 - journals.lww.com
… Plasma clonazepam (CZP) and its metabolite [7-aminoclonazepam (7ACZP) and 7-acetamidoclonazepam (7AACZP)] concentrations were measured during a single dosing interval in …
Number of citations: 20 journals.lww.com
W Löscher, FJO Al-Tahan - Therapeutic Drug Monitoring, 1983 - journals.lww.com
… clonazepam metabolites, 7-aminoclonazepam and 7-acetamidoclonazepam were added to 0.5-ml … Extraction was even worse with 7-acetamidoclonazepam, which gave rise to three …
Number of citations: 24 journals.lww.com
A Boukhabza, AA Lugnier, P Kintz, P Mangin… - … of Chromatography B …, 1990 - Elsevier
… The pharmacokinetics of clonazepam and its metabolites, 7aminoclonazepam and 7-acetamidoclonazepam has been reported previously 12-41. Owing to a relatively low therapeutic …
Number of citations: 12 www.sciencedirect.com
Y Chang, DE Moody - European journal of clinical pharmacology, 2005 - Springer
… For clonazepam (up to 10 μM), 3-hydroxy-7-acetamidoclonazepam (up to 10 μM), and α-hydroxy-triazolam (up to 1.0 μM), no time- or concentration-dependent inhibition of …
Number of citations: 36 link.springer.com
RP Remmel - 1983 - elibrary.ru
… The major metabolites were a phenolic conjugate in germ-free rats and 7-acetamidoclonazepam in ex-germ-free rats. …
Number of citations: 1 elibrary.ru
W Huang, DE Moody - Journal of analytical toxicology, 1995 - academic.oup.com
We evaluated the capability of commercially available benzodiazepine immunoassays from four vendors (Abuscreen radioimmunoassay [RIA-a] from Roche Diagnostic Systems and …
Number of citations: 74 academic.oup.com
RL Heazlewood, RWJ Lemass - Journal of Chromatography B: Biomedical …, 1984 - Elsevier
… The main metabolites of clonazepam in plasma are ‘7aminoclonazepam and to a lesser extent 7-acetamidoclonazepam [l] which had retention times of 3.0 and 3.2 min, respectively and …
Number of citations: 12 www.sciencedirect.com
LJ Dusci, LP Hackett - Therapeutic drug monitoring, 1987 - journals.lww.com
… In humans the parent compound is reduced to 7-aminoclonazepam and then acetylated to 7-acetamidoclonazepam. Both these metabolites are reported to be inactive (8). Various …
Number of citations: 18 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.